

Application Notes and Protocols for the Total Synthesis of Aristolactam AIIIA

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Compound of Interest					
Compound Name:	Aristolactam Aiiia				
Cat. No.:	B15576236	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aristolactam AIIIA is a member of the aristolactam class of alkaloids, which are noted for their unique phenanthrene lactam structure and diverse biological activities. These compounds have garnered significant interest in the scientific community, leading to the development of various synthetic approaches. This document provides a detailed protocol for the total synthesis of Aristolactam AIIIA based on a concise and efficient two-step method. The synthesis involves a ruthenium-catalyzed oxidative cyclization to form a key 3-methyleneisoindolin-1-one intermediate, followed by a dehydro-Diels—Alder reaction.[1][2][3][4] This approach is advantageous due to its use of readily available starting materials and good overall yields.[1][2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of **Aristolactam AIIIA**.



Step	Reaction	Product	Starting Material(s)	Yield (%)
1	Ruthenium- Catalyzed C- H/N-H Annulation	(E)-2,4,5- trimethyl-3- (phenylsulfonylm ethylene)isoindoli n-1-one	3,4-dimethyl-N- methylbenzamid e, Phenyl vinyl sulfone	75%
2	Dehydro-Diels- Alder Reaction	Aristolactam AIIIA	(E)-2,4,5- trimethyl-3- (phenylsulfonylm ethylene)isoindoli n-1-one, 2- (trimethylsilyl)ph enyl trifluoromethanes ulfonate	68%

Experimental Protocols

Step 1: Synthesis of (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one

This protocol details the ruthenium-catalyzed oxidative cyclization for the synthesis of the key isoindolin-1-one intermediate.

Materials:

- 3,4-dimethyl-N-methylbenzamide
- Phenyl vinyl sulfone
- [Ru(p-cymene)Cl₂]₂
- AgSbF₆
- Cu(OAc)2·H2O



- 1,2-dichloroethane (DCE)
- Deionized water
- Brine solution
- Anhydrous Na₂SO₄
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

Procedure:

- To an oven-dried screw-capped tube, add 3,4-dimethyl-N-methylbenzamide (0.5 mmol), phenyl vinyl sulfone (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 5 mol%), AgSbF₆ (0.1 mmol, 20 mol%), and Cu(OAc)₂·H₂O (1.0 mmol).
- Evacuate and backfill the tube with oxygen gas (this process should be repeated three times).
- Add 1,2-dichloroethane (2.0 mL) to the reaction mixture.
- Seal the tube and place it in a preheated oil bath at 100 °C for 16 hours.
- After cooling to room temperature, the reaction mixture is filtered through a celite pad and washed with ethyl acetate.
- The filtrate is washed with water and brine solution, then dried over anhydrous Na₂SO₄.
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (100-200 mesh) using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Spectroscopic Data for (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one:



- ¹H NMR (400 MHz, CDCl₃): δ 8.00-7.98 (m, 2H), 7.63-7.59 (m, 1H), 7.53-7.49 (m, 2H), 7.42 (s, 1H), 7.29 (s, 1H), 7.19 (s, 1H), 3.20 (s, 3H), 2.41 (s, 3H), 2.33 (s, 3H).
- ¹³C NMR (101 MHz, CDCl₃): δ 166.7, 142.3, 141.9, 137.9, 133.0, 132.8, 132.3, 129.2, 128.0, 127.8, 124.0, 115.8, 29.8, 20.3, 19.9.
- HRMS (ESI): calcd for C₁₈H₁₈NO₃S [M+H]⁺ 328.1007, found 328.1009.

Step 2: Total Synthesis of Aristolactam AIIIA

This protocol describes the final dehydro-Diels-Alder reaction to construct the phenanthrene core of **Aristolactam AlliA**.

Materials:

- (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one
- · 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- CsF
- Acetonitrile (CH₃CN)
- Deionized water
- Brine solution
- Anhydrous Na₂SO₄
- Silica gel for column chromatography
- · Ethyl acetate
- Hexane

Procedure:

 To an oven-dried screw-capped tube, add (E)-2,4,5-trimethyl-3-(phenylsulfonylmethylene)isoindolin-1-one (0.2 mmol), 2-(trimethylsilyl)phenyl



trifluoromethanesulfonate (0.4 mmol), and CsF (0.6 mmol).

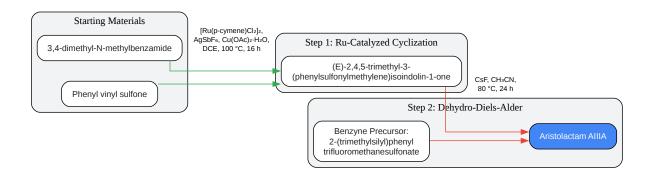
- Add dry acetonitrile (2.0 mL) to the tube.
- Seal the tube and stir the reaction mixture at 80 °C for 24 hours.
- After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (100-200 mesh) using an ethyl acetate/hexane solvent system to yield pure Aristolactam AIIIA.

Spectroscopic Data for **Aristolactam AIIIA**:

- ¹H NMR (400 MHz, CDCl₃): δ 8.78 (s, 1H), 7.92 (d, J = 8.0 Hz, 1H), 7.78 (s, 1H), 7.50 (t, J = 7.6 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.28 (s, 1H), 4.12 (s, 3H), 2.58 (s, 3H), 2.51 (s, 3H).
- ¹³C NMR (101 MHz, CDCl₃): δ 164.7, 140.2, 136.1, 134.9, 132.2, 130.4, 128.9, 128.5, 127.2, 126.8, 122.9, 122.0, 118.9, 116.2, 29.6, 20.6, 20.1.
- HRMS (ESI): calcd for C₁₇H₁₆NO [M+H]⁺ 250.1232, found 250.1235.

Visualizations Synthetic Workflow for Aristolactam AIIIA





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Caption: Total synthesis workflow for **Aristolactam AIIIA**.

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